6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine
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Overview
Description
6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyridine ring and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced oxazine derivatives .
Scientific Research Applications
6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism by which 6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring structure and exhibit similar chemical properties.
Pyridine Derivatives: Compounds with a pyridine ring that show comparable reactivity and applications.
Uniqueness
6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine is unique due to its combined pyridine and oxazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(pyridin-2-yloxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-4-15-13(3-1)17-9-10-7-11-12(8-10)16-6-5-14-11/h1-4,10-12,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNVOPBCAIYZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)COC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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